REACTION_CXSMILES
|
C(O)(=O)C.[Cl:5][C:6]1[N:11]=[C:10]([NH2:12])[C:9]([N+:13]([O-])=O)=[CH:8][CH:7]=1.[OH-].[NH4+]>[Fe].O>[Cl:5][C:6]1[N:11]=[C:10]([NH2:12])[C:9]([NH2:13])=[CH:8][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
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78 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.415 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)N)[N+](=O)[O-]
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Name
|
|
Quantity
|
4.484 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The reaction medium is heated at 60° C.-70° C. for 2 hours 45 minutes
|
Duration
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45 min
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
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Type
|
ADDITION
|
Details
|
is added until pH9
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Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Type
|
CUSTOM
|
Details
|
3.14 g of crude product is obtained which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica eluting with an ethyl acetate triethylamine mixture 95/5
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.43 g | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |